![molecular formula C12H15ClO2 B12076604 [3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom and a cyclopentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major products include 3-chloro-2-(cyclopentyloxy)benzaldehyde or 3-chloro-2-(cyclopentyloxy)acetophenone.
Reduction: The major products include 3-chloro-2-(cyclopentyloxy)phenylethanol or 3-chloro-2-(cyclopentyloxy)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 3-amino-2-(cyclopentyloxy)phenylmethanol or 3-thio-2-(cyclopentyloxy)phenylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structural features may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-(methoxy)phenylmethanol
- 3-Chloro-2-(ethoxy)phenylmethanol
- 3-Chloro-2-(propoxy)phenylmethanol
Uniqueness
Compared to similar compounds, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is unique due to the presence of the cyclopentyloxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(3-chloro-2-cyclopentyloxyphenyl)methanol |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-3-4-9(8-14)12(11)15-10-5-1-2-6-10/h3-4,7,10,14H,1-2,5-6,8H2 |
Clé InChI |
XUOMHNDAAFPMQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=C(C=CC=C2Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
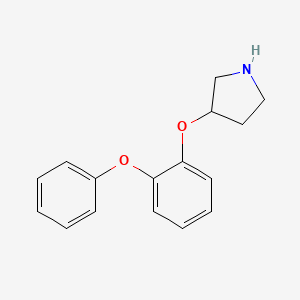
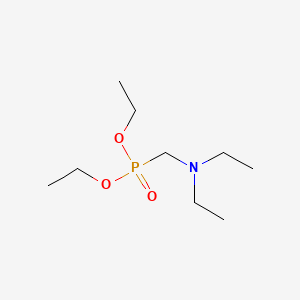
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)
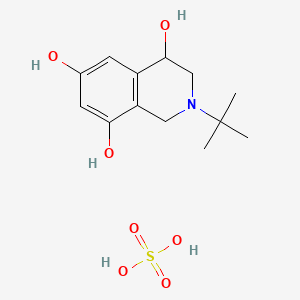


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)
![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
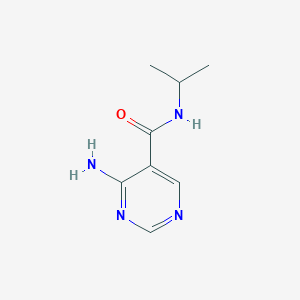


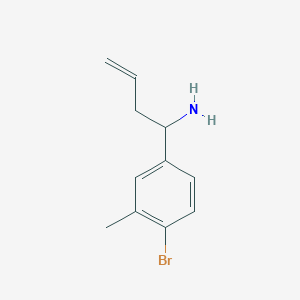
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
